Cas no 1803798-14-2 (2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one)

2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one is a brominated aromatic ketone derivative with a reactive halogen-substituted structure. Its key features include a high degree of functionalization, making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceuticals. The presence of both bromine and chlorine substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, enabling precise modifications. The compound’s stability under controlled conditions ensures reliable handling in laboratory settings. Its structural properties are advantageous for applications in medicinal chemistry and materials science, where selective functional group transformations are critical. Proper storage and handling are recommended due to its sensitivity to moisture and light.
2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one structure
1803798-14-2 structure
Product Name:2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one
CAS No:1803798-14-2
MF:C10H9Br2ClO
MW:340.438860654831
CID:4792257
Update Time:2025-05-26

2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one
    • Inchi: 1S/C10H9Br2ClO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3
    • InChI Key: ZWZROBSKPLURGD-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC=C(C=1CBr)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1

2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013013800-250mg
2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one
1803798-14-2 97%
250mg
504.00 USD 2021-05-31
Alichem
A013013800-500mg
2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one
1803798-14-2 97%
500mg
831.30 USD 2021-05-31
Alichem
A013013800-1g
2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one
1803798-14-2 97%
1g
1,504.90 USD 2021-05-31

Additional information on 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one

Professional Introduction to 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one (CAS No. 1803798-14-2)

2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one is a highly versatile intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 1803798-14-2, has garnered significant attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both bromo and chloro substituents on the aromatic ring, coupled with a bromomethyl group, makes it a valuable building block for further functionalization and derivatization.

The compound's molecular structure consists of a propanone backbone attached to a phenyl ring that is substituted at the 2-position with a bromomethyl group and at the 3-position with a chloro group. This specific arrangement imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The bromomethyl moiety, in particular, serves as an excellent nucleophile, facilitating the introduction of various functional groups while maintaining the integrity of the aromatic system.

In recent years, there has been a surge in research focused on developing new methodologies for constructing biaryl compounds, which are prevalent in many biologically active molecules. The use of 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one as a precursor has been explored in several cutting-edge studies. For instance, researchers have leveraged its reactivity to develop efficient synthetic routes to substituted biphenyls, which are known for their diverse pharmacological properties. These studies highlight the compound's role in streamlining synthetic pathways and enhancing overall yields in multi-step syntheses.

The pharmaceutical industry has also shown considerable interest in this compound due to its potential as a scaffold for drug discovery. By modifying the substituents on the aromatic ring or introducing additional functional groups through subsequent reactions, researchers can generate libraries of compounds with tailored biological activities. Preliminary studies suggest that derivatives of 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one exhibit promising properties in modulating various biological targets. These findings underscore the compound's significance as a tool for exploring new therapeutic modalities.

The synthesis of 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one itself is an intriguing challenge that has been addressed by several research groups. Advances in synthetic chemistry have enabled more efficient and scalable methods for its preparation, often involving palladium-catalyzed cross-coupling reactions or direct halogenation strategies. These improvements have not only enhanced the accessibility of the compound but also provided insights into optimizing reaction conditions for maximal yield and purity.

The compound's utility extends beyond pharmaceutical applications into materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable candidate for designing novel polymers and specialty chemicals. In agrochemicals, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides, contributing to the development of more effective crop protection agents.

As our understanding of molecular interactions continues to evolve, so does the demand for sophisticated intermediates like 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one. The integration of computational chemistry and high-throughput screening techniques has further accelerated the discovery process, allowing researchers to rapidly assess the reactivity and potential applications of new compounds. This synergy between experimental and computational approaches is crucial for unlocking the full potential of such intermediates.

In conclusion, 2-Bromo-1-(2-(bromomethyl)-3-chlorophenyl)propan-1-one (CAS No. 1803798-14-2) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity patterns make it an indispensable tool for researchers across multiple disciplines. As new methodologies emerge and our understanding deepens, this compound will undoubtedly continue to play a pivotal role in advancing both academic research and industrial applications.

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